4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile is a chemical compound known for its vibrant color and unique structural properties It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzonitrile under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens, sulfonic acids, and nitrating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of stable complexes with metal ions, thereby inhibiting corrosion. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Aminophenyl)diazenyl]benzonitrile
- 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile stands out due to its unique structural features, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial applications and scientific research .
Properties
CAS No. |
54289-48-4 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-12-5-7-13(8-6-12)20-21-17-10-9-16(19)14-3-1-2-4-15(14)17/h1-10H,19H2 |
InChI Key |
SVBRJPLJPUEHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.